Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
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Overview
Description
Rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one, also known as rac-ACPYP, is a chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 220.27 .
Molecular Structure Analysis
The IUPAC name of the compound is (4S,5S)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one . The InChI code is 1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m0/s1 .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Hybrid Catalysts for Heterocyclic Syntheses:The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share a structural similarity with the compound due to their heterocyclic nature and potential for diverse biological activities, has been extensively studied. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to develop these scaffolds, showcasing the versatility and potential of these methodologies for creating complex molecules with significant synthetic and medicinal applications (Parmar, Vala, & Patel, 2023).
Biological Activities and Therapeutic Potential
Pyrrolidine-Based Pharmacological Agents:The pyrrolidine ring, a core component of the compound , is widely used in medicinal chemistry due to its ability to modulate biological activity through stereochemistry and three-dimensional structure. Pyrrolidine derivatives, including those similar to the compound , have shown a range of biological activities, highlighting the therapeutic potential of such structures in drug discovery (Li Petri et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
(4S,5S)-4-amino-1-cyclopropyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKINRLXRSNXXEU-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2[C@H](CC(=O)N2C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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